N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfur or nickel .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-1-methyl-1H-benzo[d]imidazol-2-one, while reduction can produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler imidazole derivative with similar chemical properties.
2-Phenyl-1H-benzo[d]imidazole: Another derivative with a phenyl group, showing different biological activities.
N-Butyl-1H-benzo[d]imidazol-2-amine: Lacks the methyl group, leading to different reactivity and properties
Uniqueness
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C12H17N3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-butyl-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H17N3/c1-3-4-9-13-12-14-10-7-5-6-8-11(10)15(12)2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
FYOLAFLVTAEHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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